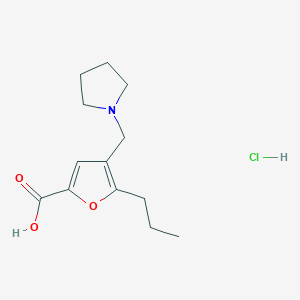

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

5-propyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-2-5-11-10(8-12(17-11)13(15)16)9-14-6-3-4-7-14;/h8H,2-7,9H2,1H3,(H,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJWLPUSJAAASW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(O1)C(=O)O)CN2CCCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. Generally, the production of such specialized biochemical compounds involves batch processing in a controlled laboratory environment to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is used extensively in scientific research, particularly in the field of proteomics . Its applications include:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mechanism of Action

The mechanism of action of 5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors

Comparison with Similar Compounds

Similar Compounds

Pyrrolidinone derivatives: These compounds share a similar pyrrolidine ring structure and exhibit various biological activities.

Furan derivatives: These compounds contain a furan ring and are known for their diverse chemical reactivity and biological properties.

Uniqueness

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride is unique due to its specific combination of a pyrrolidine ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications.

Biological Activity

5-Propyl-4-pyrrolidin-1-ylmethyl-furan-2-carboxylic acid hydrochloride (CAS No. 1052516-74-1) is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉ClN₁O₃ |

| Molecular Weight | 273.76 g/mol |

| MDL Number | MFCD06001880 |

| CAS Number | 1052516-74-1 |

This compound exhibits various biological activities, including:

Case Study 1: Antimicrobial Efficacy

A study evaluating pyrrole derivatives highlighted the effectiveness of compounds similar to this compound against resistant bacterial strains. The findings showed that certain derivatives exhibited MIC values comparable to established antibiotics, suggesting potential for clinical applications in treating infections caused by resistant bacteria .

Case Study 2: Neurological Effects

In a clinical observation involving patients with renal impairment, a significant relationship was found between plasma levels of furan dicarboxylic acids and the severity of neurological symptoms. This suggests that compounds like 5-propyl FPA may play a role in neurological health, warranting further exploration into their mechanisms and therapeutic implications .

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

- Antibacterial Properties : Pyrrole-containing compounds have been identified as promising candidates for developing new antibacterial agents due to their ability to inhibit bacterial growth effectively .

- Neurotoxicity Concerns : Elevated levels of furan derivatives have been associated with neurological impairments, emphasizing the need for careful consideration in therapeutic contexts where these compounds are utilized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.